Zinc 2-ethylhexanoate

Description

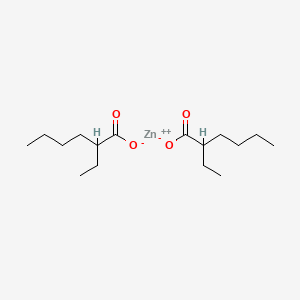

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNXAMCERSVZCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027065 | |

| Record name | Zinc 2-ethylhexoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000159 [mmHg] | |

| Record name | Zinc 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

136-53-8, 85203-81-2 | |

| Record name | Zinc 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085203812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc 2-ethylhexoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J848924K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of Zinc 2-ethylhexanoate"

An In-depth Technical Guide to the Synthesis and Characterization of Zinc 2-Ethylhexanoate (B8288628)

Abstract

Zinc 2-ethylhexanoate (also known as zinc octoate) is a versatile metal carboxylate with significant industrial applications, including its use as a catalyst in polymerization, a drying agent in coatings, and a stabilizer in PVC and rubber formulations[1][2]. Its efficacy is derived from its solubility in organic solvents and its ability to act as a readily available source of zinc[1][3]. This guide provides a detailed overview of the common synthesis routes and a comprehensive analysis of the characterization techniques used to verify the structure, purity, and thermal properties of the compound. Experimental protocols, tabulated data, and process diagrams are included to support researchers and professionals in the field.

Synthesis Methodologies

The industrial production of this compound is typically achieved through straightforward, scalable methods involving readily available zinc precursors and 2-ethylhexanoic acid[4].

Primary Synthesis Route: Direct Reaction

The most common method for synthesizing this compound is the direct reaction of zinc oxide (ZnO) with 2-ethylhexanoic acid[1][4]. This acid-base neutralization reaction is favored for its simplicity and high yield[4].

Reaction Principle: ZnO + 2 C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O

The process involves heating the reactants, often with mechanical stirring, to drive the reaction to completion. The water generated as a byproduct is typically removed under vacuum to ensure batch consistency and high purity[1]. To prevent oxidation and discoloration, the reaction is often conducted under an inert nitrogen atmosphere[1].

Detailed Experimental Protocol: Double Decomposition

An alternative approach is a double decomposition (precipitation) reaction, which can yield a product of higher purity. A patent describes a method for producing basic this compound, which involves the reaction of an inorganic zinc salt, 2-ethylhexanoic acid, and an alkali hydroxide (B78521) in a controlled pH environment[5].

Experimental Protocol:

-

Reactant Preparation: A solution of an inorganic zinc salt (e.g., 40.8 g of zinc chloride) is prepared in an aqueous medium. A separate solution containing 2-ethylhexanoic acid (e.g., 43.2 g) and an alkali hydroxide (e.g., 24 g of sodium hydroxide) is prepared in a water-immiscible organic solvent (e.g., 150 ml of gasoline)[5].

-

Reaction: The aqueous zinc salt solution is added to the organic solution containing the sodium 2-ethylhexanoate precursor. The addition is controlled to maintain the reaction mixture's pH between 4 and 9[5].

-

Heating and Stirring: The biphasic mixture is stirred vigorously for one hour at a temperature of 50-60°C[5].

-

Phase Separation: After cooling, the mixture is transferred to a separatory funnel, and the lower aqueous phase (containing NaCl byproduct) is removed[5].

-

Drying and Isolation: The remaining organic phase is dried using an anhydrous drying agent like sodium sulfate. The solvent is then removed via distillation under vacuum to yield the final product[1][5]. This process can achieve near-quantitative yields of approximately 95-97%[5].

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the direct synthesis of this compound from zinc oxide.

Caption: Workflow for the direct synthesis of this compound.

Physicochemical Characterization

A suite of analytical techniques is employed to confirm the identity, structure, and thermal stability of the synthesized this compound.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow, viscous liquid or semi-solid[1][2]. It is characterized by its solubility in nonpolar organic solvents and insolubility in water[1][3].

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₄Zn | |

| Molecular Weight | ~351.80 g/mol | [3] |

| Appearance | Colorless to pale yellow viscous liquid | [1][3] |

| Solubility | Soluble in organic solvents; insoluble in water | [1][3] |

| Zinc Content | Typically 8-12% by weight | [1] |

| Decomposition Temp. | > 200°C |

Spectroscopic Analysis

2.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary tool for confirming the formation of the metal carboxylate salt by identifying the characteristic vibrations of the carboxylate group (COO⁻).

-

Experimental Protocol: An FTIR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a thin liquid layer of the sample between potassium bromide (KBr) plates[6]. The spectrum is scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[7].

-

Key Spectral Data: The formation of the zinc salt is confirmed by the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate anion. The asymmetric stretch is particularly informative and has been correlated with the material's viscosity[7][8].

| Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

| Asymmetric COO⁻ Stretch | ~1632 | [7][8] |

| Asymmetric COO⁻ Stretch | 1540–1560 | |

| Symmetric COO⁻ Stretch | ~1585 | [8] |

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

While not detailed in the provided search results for the final product, ¹H and ¹³C NMR would be used to confirm the structure of the 2-ethylhexanoate ligand. The spectra are expected to show characteristic alkyl proton signals between δ 0.8–2.5 ppm.

Thermal Analysis

2.3.1 Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of this compound. It also serves as a method to quantify residual water or solvent content[7].

-

Experimental Protocol: A small sample (e.g., 10-20 mg) is placed in an aluminum or ceramic pan and heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen)[7][9]. Mass loss is recorded as a function of temperature.

-

Expected Results: The compound is generally stable up to 200°C, after which it decomposes, ultimately forming zinc oxide (ZnO) as the final residue[3]. TGA can confirm low residual water content, typically less than 3% mass loss up to 160°C in prepared samples[7].

X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of the material or its decomposition products. While this compound is often a viscous liquid or amorphous solid, XRD is critical for identifying the crystalline nature of any solid phases or residues after thermal decomposition, such as ZnO[10].

-

Experimental Protocol: The sample is exposed to a monochromatic X-ray beam, and the scattered radiation is detected at various angles (2θ). The resulting diffraction pattern provides information about the crystal structure[9][10]. For analyzing thin surface layers, Grazing Incidence XRD (GI-XRD) can be used[11].

-

Expected Results: For the final residue after TGA, the diffraction peaks would be expected to match the standard pattern for hexagonal wurtzite ZnO[10][12].

Characterization Workflow Visualization

The following diagram outlines the logical flow of characterizing the synthesized this compound.

Caption: Logical workflow for the characterization of this compound.

References

- 1. This compound Supplier & Manufacturer | Factory Price [reinb-chemical.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy this compound (EVT-317288) | 136-53-8 [evitachem.com]

- 4. This compound|Catalyst & Polymer Additive [benchchem.com]

- 5. HU207089B - Process for producing basic zinc-2-ethylhexanoate or mixtures comprising basic zinc-2-ethylhexanoate from inorganic zinc salts or waste zinc compounds - Google Patents [patents.google.com]

- 6. This compound | C16H30O4Zn | CID 61083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shepchem.com [shepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chalcogen.ro [chalcogen.ro]

- 11. mdpi.com [mdpi.com]

- 12. ijcrt.org [ijcrt.org]

An In-depth Technical Guide to Zinc 2-ethylhexanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 2-ethylhexanoate (B8288628), also known as zinc octoate, is a metal carboxylate with the chemical formula Zn(C₈H₁₅O₂)₂. This organometallic compound is a versatile material utilized across various industrial and scientific sectors. It is particularly valued for its catalytic activity in polymerization reactions, its role as a heat stabilizer for polymers, and its function as a drying agent in coatings and inks. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Zinc 2-ethylhexanoate, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound consists of a central zinc cation (Zn²⁺) coordinated to two 2-ethylhexanoate anions. The carboxylate groups of the 2-ethylhexanoate ligands act as bidentate ligands, resulting in a tetrahedral coordination geometry around the zinc ion.[1] This structure contributes to its stability and its solubility in nonpolar organic solvents.[1] The branched alkyl chain of the 2-ethylhexanoate ligand imparts significant lipophilicity to the molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₀O₄Zn | [2] |

| Molecular Weight | 351.8 g/mol | [2] |

| Appearance | Colorless to pale yellow, viscous liquid or semi-solid | [1][2] |

| Odor | Faint, characteristic fatty acid odor | [3] |

| Specific Gravity | 1.17 | [4] |

| Melting Point | < -60 °C | [5] |

| Boiling Point | Decomposes before boiling at high temperatures | [1] |

| Decomposition Temperature | Decomposes above 200°C to ZnO and organic byproducts. | |

| Solubility | Insoluble in water. Soluble in organic solvents such as mineral spirits. | [1][4] |

| Vapor Pressure | 0.00000159 mmHg | [2] |

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by a strong asymmetric stretching vibration of the carboxylate group (COO⁻) in the region of 1540–1560 cm⁻¹. One study has correlated the intensity of an asymmetric COO stretching resonance at 1632 cm⁻¹ with the viscosity of the this compound liquid, suggesting the presence of polymeric structures.[6]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the direct reaction of zinc oxide with 2-ethylhexanoic acid and the double decomposition method.

1. Direct Reaction Method

This method involves the reaction of zinc oxide with 2-ethylhexanoic acid, typically at elevated temperatures.

-

Materials: Zinc oxide (ZnO), 2-ethylhexanoic acid, toluene (B28343) (optional, as a solvent to aid in water removal).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a Dean-Stark apparatus for water removal, combine zinc oxide and 2-ethylhexanoic acid in a molar ratio of approximately 1:2.[7]

-

If desired, add toluene to the reaction mixture.[1]

-

Heat the mixture with stirring to a temperature of 80–100°C.

-

Continuously remove the water produced during the reaction using the Dean-Stark apparatus.

-

After the theoretical amount of water has been collected, continue heating for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and filter to remove any unreacted zinc oxide.

-

If a solvent was used, remove it under vacuum to yield the final product.[8]

-

2. Double Decomposition Method

This method involves the reaction of a water-soluble zinc salt with a salt of 2-ethylhexanoic acid.

-

Materials: Zinc chloride (ZnCl₂), sodium hydroxide (B78521) (NaOH), 2-ethylhexanoic acid, water, and a water-immiscible organic solvent (e.g., n-hexane).

-

Procedure:

-

Prepare a solution of sodium 2-ethylhexanoate by reacting 2-ethylhexanoic acid with a stoichiometric amount of sodium hydroxide in an aqueous medium.

-

In a separate vessel, prepare an aqueous solution of zinc chloride.

-

Slowly add the zinc chloride solution to the sodium 2-ethylhexanoate solution with vigorous stirring. A precipitate of this compound will form.

-

Alternatively, for the synthesis of basic this compound, react an inorganic zinc salt, 2-ethylhexanoic acid, and an alkali hydroxide in a 1:1.5:2 molar ratio in an aqueous medium, maintaining a pH of 4-9.[9]

-

Extract the product into a water-immiscible organic solvent.[7][9]

-

Separate the organic phase from the aqueous phase.[9]

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.[9]

-

Remove the solvent by distillation to obtain the purified product.[9]

-

Characterization Protocols

1. Determination of Density

The density of the viscous liquid can be determined using a digital density meter according to the ASTM D4052 standard test method.[4]

-

Apparatus: Digital density meter, syringe for manual injection.

-

Procedure:

-

Calibrate the digital density meter with air and freshly distilled water.

-

Inject a small volume of the this compound sample into the oscillating sample tube of the density meter.

-

The instrument measures the change in the oscillating frequency of the tube and calculates the density.

-

Ensure the sample is free of air bubbles, as they can affect the accuracy of the measurement.

-

2. Determination of Melting Point

Due to its low melting point and viscous nature, a standard capillary melting point apparatus may not be suitable. Differential Scanning Calorimetry (DSC) is a more appropriate method.

-

Apparatus: Differential Scanning Calorimeter (DSC).

-

Procedure:

-

Accurately weigh a small amount of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Cool the cell to a temperature below the expected melting point (e.g., -80°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

-

3. Determination of Solubility in Organic Solvents

A general qualitative and semi-quantitative method to determine solubility is as follows:

-

Materials: this compound, a selection of organic solvents (e.g., mineral spirits, toluene, ethanol, acetone), test tubes, vortex mixer, and a calibrated pipette or syringe.

-

Procedure:

-

In a series of test tubes, add a known mass (e.g., 0.1 g) of this compound.

-

To each tube, add a specific organic solvent in incremental volumes (e.g., 0.1 mL at a time).

-

After each addition, vortex the mixture for a set period (e.g., 30 seconds) to facilitate dissolution.

-

Observe the mixture for the disappearance of the solid phase.

-

Record the volume of solvent required to completely dissolve the solute. The solubility can then be expressed in terms of g/mL or g/100g of solvent.

-

Visualizations

Chemical Structure

Caption: Chemical Structure of this compound.

Synthesis Workflow: Direct Reaction

Caption: Direct Reaction Synthesis Workflow.

Synthesis Workflow: Double Decomposition

Caption: Double Decomposition Synthesis Workflow.

Catalytic Role in Polyurethane Formation

Caption: Catalytic Mechanism in Polyurethane Synthesis.

References

- 1. Buy this compound (EVT-317288) | 136-53-8 [evitachem.com]

- 2. This compound | C16H30O4Zn | CID 61083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. gelest.com [gelest.com]

- 5. chemos.de [chemos.de]

- 6. shepchem.com [shepchem.com]

- 7. This compound|Catalyst & Polymer Additive [benchchem.com]

- 8. This compound Supplier & Manufacturer | Factory Price [reinb-chemical.com]

- 9. HU207089B - Process for producing basic zinc-2-ethylhexanoate or mixtures comprising basic zinc-2-ethylhexanoate from inorganic zinc salts or waste zinc compounds - Google Patents [patents.google.com]

Zinc 2-Ethylhexanoate (CAS 136-53-8): A Comprehensive Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc 2-ethylhexanoate (B8288628), identified by CAS number 136-53-8, is a versatile organometallic compound with a wide array of applications across various industrial sectors. This technical guide provides a comprehensive overview of the core properties, synthesis methodologies, and significant uses of Zinc 2-ethylhexanoate. Special emphasis is placed on its catalytic activity in polymerization reactions, its role as a heat stabilizer for polyvinyl chloride (PVC), and its function as a precursor in the synthesis of zinc oxide nanoparticles. This document adheres to stringent data presentation standards, including structured tables for quantitative data, detailed experimental protocols, and mandatory visualizations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a zinc salt of 2-ethylhexanoic acid. It is also commonly known as zinc octoate.[1][2] Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow viscous liquid | [3] |

| Molecular Formula | C₁₆H₃₀O₄Zn | [3] |

| Molecular Weight | 351.8 g/mol | [3] |

| Density | Approximately 1.17 g/cm³ | [4] |

| Boiling Point | Decomposes upon heating | [3] |

| Melting Point | Not available | [5] |

| Solubility | Soluble in organic solvents (e.g., mineral spirits, toluene); insoluble or not miscible in water. | [1][3] |

Chemical and Toxicological Properties

| Property | Value | Reference(s) |

| IUPAC Name | zinc;2-ethylhexanoate | [3] |

| Synonyms | Zinc octoate, Zinc bis(2-ethylhexanoate) | [1] |

| Flash Point | 40°C | [1] |

| Stability | Stable under recommended storage conditions. | [5] |

| Decomposition | Upon heating, it can decompose to form zinc oxide and volatile organic compounds. | [3] |

| Acute Toxicity (Oral, Rat LD50) | > 2000 mg/kg | [6] |

| Acute Toxicity (Dermal, Rat LD50) | > 2000 mg/kg | [6] |

| Eye Irritation | Causes serious eye irritation. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis and primary applications.

Synthesis of this compound

Method 1: Direct Reaction of Zinc Oxide with 2-Ethylhexanoic Acid

This is a common industrial method for producing this compound.[7]

-

Reactants:

-

Zinc oxide (ZnO)

-

2-ethylhexanoic acid

-

Toluene (B28343) (as a solvent to facilitate water removal)

-

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge zinc oxide and 2-ethylhexanoic acid in a stoichiometric ratio.

-

Add toluene to the reactor.

-

Heat the mixture to reflux with continuous stirring. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

The reaction is typically carried out at the boiling point of the solvent and is monitored by the amount of water collected.

-

Once the theoretical amount of water has been collected, the reaction is considered complete.

-

Cool the reaction mixture and filter to remove any unreacted zinc oxide.

-

Remove the solvent (toluene) under reduced pressure to obtain the final product, this compound.

-

Method 2: Synthesis from an Inorganic Zinc Salt

This method involves the reaction of an inorganic zinc salt with 2-ethylhexanoic acid and an alkali hydroxide (B78521).[8]

-

Reactants:

-

Inorganic zinc salt (e.g., zinc chloride, ZnCl₂)

-

2-ethylhexanoic acid

-

Alkali hydroxide (e.g., sodium hydroxide, NaOH)

-

Water-immiscible organic solvent (e.g., n-hexane)

-

-

Procedure:

-

Prepare an aqueous solution of the alkali hydroxide.

-

Add 2-ethylhexanoic acid to the alkali hydroxide solution to form the corresponding alkali salt of the acid.

-

To this solution, add the organic solvent.

-

Slowly add an aqueous solution of the inorganic zinc salt to the mixture with vigorous stirring. The reaction is carried out at a controlled pH, typically between 4 and 9.

-

After the addition is complete, continue stirring for a specified period to ensure complete reaction.

-

Separate the organic phase, which now contains the this compound, from the aqueous phase.

-

Wash the organic phase with water to remove any remaining inorganic salts.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent by distillation to yield the purified this compound.

-

Application as a Catalyst in Polyurethane Foam Synthesis

This compound can be used as a co-catalyst in the production of polyurethane foams, often in combination with a primary urethane (B1682113) catalyst.[9]

-

Materials:

-

Polyol (e.g., a polyether polyol)

-

Isocyanate (e.g., Methylene Diphenyl Diisocyanate - MDI)

-

Blowing agent (e.g., water)

-

Surfactant (e.g., a silicone-based surfactant)

-

Primary urethane catalyst (e.g., a bismuth-based catalyst)

-

This compound (as a co-catalyst)

-

-

Procedure:

-

In a suitable mixing vessel, thoroughly premix the polyol, blowing agent, surfactant, and the primary urethane catalyst.

-

Add the desired amount of this compound to the premix and stir until a homogeneous mixture is achieved. The concentration of the catalysts may need to be optimized based on the desired reaction profile and foam properties.

-

Add the isocyanate component to the polyol premix and mix vigorously for a short period (typically 10-20 seconds) to ensure thorough mixing.

-

Immediately pour the reacting mixture into a mold.

-

Allow the foam to rise freely and cure at ambient temperature.

-

For enhanced mechanical properties, the foam can be post-cured in an oven at an elevated temperature (e.g., 70-120°C) for a specified duration.

-

Synthesis of Zinc Oxide (ZnO) Nanoparticles via Sol-Gel Method

This compound serves as a precursor in the sol-gel synthesis of ZnO nanoparticles.[10]

-

Materials:

-

This compound

-

Propan-2-ol (as solvent)

-

Tetramethylammonium hydroxide (TMAH) solution (as a hydrolysis agent)

-

Ethanol (B145695) and Water (for washing)

-

-

Procedure:

-

Dissolve this compound in propan-2-ol to prepare a precursor solution.

-

Slowly add the TMAH solution to the precursor solution under vigorous stirring to initiate hydrolysis.

-

A colloidal suspension of ZnO nanoparticles will form.

-

Allow the suspension to age for a predetermined time (e.g., 30 minutes to 24 hours) to control the particle size and crystallinity.

-

Collect the nanoparticles by centrifugation.

-

Wash the collected nanoparticles multiple times with ethanol and then with deionized water to remove any unreacted precursors and by-products.

-

Dry the purified ZnO nanoparticles in an oven at a controlled temperature.

-

Signaling Pathways and Experimental Workflows

Visual representations of key processes involving this compound are provided below using Graphviz (DOT language).

Synthesis of this compound

References

- 1. Insights into the mechanism for ring-opening polymerization of lactide catalyzed by Zn(C6F5)2/organic superbase Lewis pairs - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. allsciencejournal.com [allsciencejournal.com]

- 5. dokumen.pub [dokumen.pub]

- 6. journals.ut.ac.ir [journals.ut.ac.ir]

- 7. This compound Supplier & Manufacturer | Factory Price [reinb-chemical.com]

- 8. HU207089B - Process for producing basic zinc-2-ethylhexanoate or mixtures comprising basic zinc-2-ethylhexanoate from inorganic zinc salts or waste zinc compounds - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Zinc Oxide—From Synthesis to Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

"Zinc 2-ethylhexanoate material safety data sheet analysis"

An In-depth Technical Guide to the Material Safety of Zinc 2-ethylhexanoate (B8288628)

This technical guide provides a comprehensive analysis of the material safety data for zinc 2-ethylhexanoate (CAS No. 136-53-8). It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed safety information for handling, risk assessment, and regulatory compliance. This document summarizes key quantitative data, outlines experimental protocols for toxicity testing, and visualizes important safety concepts.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in a thorough safety assessment. This compound is a zinc salt of 2-ethylhexanoic acid, often appearing as a colorless to pale yellow, viscous liquid.[1] It is soluble in organic solvents but has low water solubility.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₄Zn | [3] |

| Molecular Weight | 351.79 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Faint, characteristic | [2] |

| Density | Approximately 1.07 - 1.2 g/cm³ | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents like mineral spirits | [1][2] |

| Flash Point | 127 °C (260 °F) | [4][5] |

| Vapor Pressure | 23 hPa @ 20 °C | [3] |

| Decomposition Temperature | Decomposes at high temperatures to form zinc oxide and volatile organic compounds | [1] |

Toxicological Data

The toxicological profile of this compound is crucial for understanding its potential health effects. The following table summarizes the available acute toxicity data.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg | [6][7] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [6][7] |

| LC50 | Rat | Inhalation | > 5.7 mg/L (4 h) | [6][7] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are serious eye irritation and suspected reproductive toxicity.[8][9]

| Hazard Class | Hazard Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

The GHS classification is a critical component of the material's safety profile, informing labeling, handling procedures, and personal protective equipment (PPE) requirements.

References

- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. oecd.org [oecd.org]

- 5. gelest.com [gelest.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. oecd.org [oecd.org]

In-Depth Technical Guide: The Thermal Decomposition Behavior of Zinc 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc 2-ethylhexanoate (B8288628), a versatile organometallic compound, undergoes a multi-stage thermal decomposition process, culminating in the formation of zinc oxide. This technical guide provides a comprehensive analysis of its thermal degradation behavior. It details the decomposition pathway, identifies the evolved gaseous byproducts, and presents the kinetics of the process. This document serves as a critical resource for professionals in materials science, catalysis, and pharmaceutical development where zinc 2-ethylhexanoate is utilized as a precursor or additive, and a thorough understanding of its thermal stability is paramount.

Introduction

This compound, also known as zinc octoate, is a metal carboxylate with a wide range of industrial applications, including its use as a catalyst in polymerization reactions, a heat stabilizer for polymers, and a precursor for the synthesis of zinc oxide (ZnO) nanoparticles.[1][2] The thermal behavior of this compound is of critical importance for its application in processes that involve elevated temperatures. Understanding its decomposition pathway, the nature of its degradation products, and its kinetic stability allows for precise control over these processes, ensuring optimal performance and safety.

This guide synthesizes the available scientific data on the thermal decomposition of this compound, with a focus on quantitative analysis and detailed experimental methodologies.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that proceeds through multiple stages, ultimately yielding zinc oxide as the final solid residue. While the exact temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere, the general pathway can be outlined as follows:

-

Initial Decomposition: The initial phase of decomposition involves the breaking of the zinc-oxygen bonds and the fragmentation of the 2-ethylhexanoate ligands.

-

Formation of Intermediates: As the organic ligands break down, various volatile organic compounds are formed.

-

Final Decomposition to Zinc Oxide: At higher temperatures, all organic material is removed, leaving behind a stable residue of zinc oxide.

The overall decomposition reaction can be summarized as:

Zn(C₈H₁₅O₂)₂ (s) → ZnO (s) + Volatile Organic Compounds (g)[2]

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal events.

Thermogravimetric Analysis (TGA)

The following table summarizes the key quantitative data obtained from the TGA of a zinc complex, which provides insight into the decomposition of zinc carboxylates. The complete decomposition process for this complex finishes at approximately 260°C, with a total weight loss of 58.5%.[1]

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |

| Stage 1 | Not specified | 168 | Not individually specified |

| Stage 2 | Not specified | 239 | Not individually specified |

| Total | Finishes around 260 | - | 58.5 |

Note: This data is for a specific zinc complex and should be considered as indicative for this compound. The exact values may vary based on the purity of the compound and the experimental conditions.

Differential Scanning Calorimetry (DSC)

Evolved Gas Analysis (EGA)

Evolved Gas Analysis, typically performed by coupling a TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), is crucial for identifying the volatile products released during decomposition.

TGA-MS and TGA-FTIR Analysis

For zinc carboxylates, the gaseous byproducts of thermal decomposition are expected to include carbon dioxide (CO₂), carbon monoxide (CO), and a variety of hydrocarbons resulting from the fragmentation of the 2-ethylhexanoate ligand. Analysis of similar compounds, such as zinc acetate, shows the evolution of acetic acid, acetone, and carbon dioxide.[3] For this compound, one would anticipate the formation of 2-ethylhexanoic acid and related ketones and aldehydes.

Kinetic Analysis of Thermal Decomposition

The study of the kinetics of thermal decomposition provides valuable information about the stability of a compound and its reaction mechanism. The activation energy (Ea) and the pre-exponential factor (A) are key parameters determined from kinetic analysis. Isoconversional methods are often employed for the kinetic analysis of solid-state reactions from TGA data.

For a related compound, a zinc(II) 2-chlorobenzoate (B514982) complex with caffeine, the activation energy for the release of the organic ligand was determined to be in the range of 262.4 kJ/mol. While this value is not directly transferable to this compound, it provides an order of magnitude for the energy barrier of decomposition for similar structures.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data on the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600°C.

-

Sample Preparation: A small, uniform sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

-

Heating Rate: A linear heating rate, typically between 5°C/min and 20°C/min.

-

Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time. The first derivative of the TGA curve (DTG curve) is also plotted to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Heating Rate: A constant heating rate, typically 10°C/min.

-

Temperature Range: A range that covers the expected thermal events.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Evolved Gas Analysis (EGA) Protocol (TGA-MS/FTIR)

-

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA is run under the conditions described in section 6.1. The transfer line and the gas cell of the spectrometer are heated to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250°C).

-

Data Acquisition: Mass spectra or infrared spectra of the evolved gases are collected continuously throughout the TGA experiment.

Visualizations

Logical Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Conceptual Decomposition Pathway

Caption: Conceptual pathway of thermal decomposition.

Conclusion

The thermal decomposition of this compound is a systematic process that can be thoroughly characterized using a combination of thermoanalytical techniques. This guide provides the foundational knowledge, quantitative data from related compounds, and detailed experimental protocols necessary for researchers and professionals to investigate and understand the thermal behavior of this important industrial chemical. The provided workflows and conceptual diagrams offer a clear visual representation of the analytical process and the decomposition mechanism. Further experimental work focusing specifically on pure this compound is encouraged to refine the quantitative data presented herein.

References

An In-depth Technical Guide to the Solubility of Zinc 2-Ethylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 2-ethylhexanoate (B8288628), also known as zinc octoate, is a versatile organometallic compound with the chemical formula Zn(C₈H₁₅O₂)₂. It belongs to the class of metal carboxylates and is widely utilized in various industrial applications, including as a catalyst in polymerization reactions, a heat stabilizer for PVC, a cross-linking agent in coatings and elastomers, and a component in lubricant additives.[1][2][3] The efficacy of zinc 2-ethylhexanoate in these applications is intrinsically linked to its solubility characteristics in organic media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, presents available quantitative and qualitative data, and outlines a general experimental protocol for solubility determination.

The molecular structure of this compound, featuring a central zinc ion coordinated to two non-polar 2-ethylhexanoate ligands, imparts a significant lipophilic character to the molecule. This inherent lipophilicity is the primary driver for its solubility in nonpolar organic solvents.[4] Conversely, the compound is practically insoluble in water.[2][4][5][6][7]

Solubility Data

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note that quantitative data in organic solvents is scarce in publicly accessible documents.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | ≤1.08 g/L | [5] |

Qualitative Solubility Data

This compound is generally characterized by its good solubility in nonpolar organic solvents and its immiscibility with water. The following table provides a summary of its qualitative solubility in various organic solvents.

| Solvent Class | Specific Solvent(s) | Solubility | Reference(s) |

| Aliphatic Hydrocarbons | Mineral Spirits, Heavy Naphtha, Hexane | Soluble / Completely Soluble | [1][4][8][9][10] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | [4] |

| Oils | - | Soluble | |

| Polar Aprotic Solvents | - | Generally considered soluble | |

| Polar Protic Solvents | Water | Insoluble / Not miscible or difficult to mix | [2][4][5][6][7] |

Experimental Protocol for Solubility Determination

While a specific, standardized experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted laboratory method can be employed. The following protocol outlines a typical procedure for the gravimetric determination of solubility.

Materials

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed to let the undissolved solute settle.

-

For finer suspensions, centrifuge the mixture to achieve clear separation of the solid and liquid phases.

-

-

Sample Withdrawal:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

-

Solvent Evaporation:

-

Transfer the aliquot of the saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound) until a constant weight of the residue is achieved.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: Due to its nonpolar nature, this compound exhibits higher solubility in nonpolar solvents like hydrocarbons.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, although this relationship should be determined empirically for each solvent system.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

This compound is a key industrial chemical whose utility is closely tied to its solubility in organic media. It is readily soluble in nonpolar organic solvents such as mineral spirits and aromatic hydrocarbons, a characteristic attributed to its lipophilic molecular structure. Conversely, it is insoluble in water. While detailed quantitative solubility data remains limited in the public domain, the provided qualitative information and the general experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Further empirical studies are warranted to establish a comprehensive quantitative solubility profile of this compound in a wider array of organic solvents.

References

- 1. CAS 136-53-8: Zinc ethylhexanoate | CymitQuimica [cymitquimica.com]

- 2. Ethylhexanoic acid zinc salt | 136-53-8 [chemicalbook.com]

- 3. Zinc(II) 2-Ethylhexanoate CAS 136-53-8 For Sale - Kerton Chemical [kerton-industry.com]

- 4. Buy this compound (EVT-317288) | 136-53-8 [evitachem.com]

- 5. chemos.de [chemos.de]

- 6. nama-group.com [nama-group.com]

- 7. gelest.com [gelest.com]

- 8. This compound, ca 80% in mineral spirits (17-19% Zn) 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 039561.36 [thermofisher.com]

- 10. strem.com [strem.com]

An In-depth Technical Guide on the Hydrolysis of Zinc 2-Ethylhexanoate: Mechanism, Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc 2-ethylhexanoate (B8288628), an organometallic compound with diverse industrial applications, undergoes hydrolysis to form various zinc-containing species, including zinc oxide. This technical guide provides a comprehensive overview of the proposed mechanism for the hydrolysis of zinc 2-ethylhexanoate, drawing upon principles of coordination chemistry and metal-catalyzed reactions. While specific kinetic and thermodynamic data for this reaction are not extensively available in the public domain, this document outlines detailed experimental protocols using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to enable researchers to investigate the reaction kinetics and mechanism. Furthermore, this guide presents relevant quantitative data for the hydrolysis of the aqueous zinc ion to provide a foundational context for understanding the thermodynamics of the system.

Introduction

This compound, a zinc carboxylate, is widely utilized as a catalyst, stabilizer, and precursor in various chemical processes, including the synthesis of zinc oxide (ZnO) nanoparticles through sol-gel methods.[1] The hydrolysis of this compound is a critical step in these syntheses, influencing the properties of the final product. Understanding the mechanism of this hydrolysis is paramount for controlling reaction outcomes and optimizing process parameters. This guide synthesizes current knowledge on the hydrolysis of metal carboxylates and the coordination chemistry of zinc to propose a detailed reaction mechanism. It further provides actionable experimental protocols for researchers to validate this mechanism and acquire quantitative kinetic and thermodynamic data.

Proposed Hydrolysis Mechanism of this compound

The hydrolysis of this compound in an aqueous environment is proposed to proceed through a series of coordinated steps involving ligand exchange and nucleophilic attack. The zinc center, acting as a Lewis acid, plays a crucial role in activating the water molecule.

The overall reaction can be summarized as:

Zn(O₂CCH(C₂H₅)C₄H₉)₂ + 2H₂O ⇌ Zn(OH)₂ + 2CH₃(CH₂)₃CH(C₂H₅)COOH

Further condensation of zinc hydroxide (B78521) can lead to the formation of zinc oxide:

Zn(OH)₂ → ZnO + H₂O

The proposed step-by-step mechanism is as follows:

-

Water Coordination: A water molecule coordinates to the zinc center of the this compound complex. The coordination number of zinc can expand to accommodate the incoming water ligand.

-

Activation of Coordinated Water: The Lewis acidic zinc atom withdraws electron density from the coordinated water molecule, increasing its acidity (lowering its pKa). This makes the oxygen atom of the water molecule a more potent nucleophile.

-

Nucleophilic Attack: The activated water molecule performs a nucleophilic attack on the carbonyl carbon of one of the 2-ethylhexanoate ligands. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen atom of the 2-ethylhexanoate ligand, facilitating the cleavage of the zinc-oxygen bond.

-

Ligand Displacement: The protonated 2-ethylhexanoic acid molecule is displaced from the coordination sphere of the zinc ion, being replaced by a hydroxide ligand.

-

Repeat for Second Ligand: The process is repeated for the second 2-ethylhexanoate ligand, resulting in the formation of zinc hydroxide.

This proposed mechanism is visualized in the following signaling pathway diagram.

Quantitative Data

While specific kinetic and thermodynamic data for the hydrolysis of this compound are scarce in the literature, the thermodynamics of the hydrolysis of the aqueous zinc ion provide a valuable reference. The following table summarizes the equilibrium constants for the formation of various zinc hydroxide species at 298 K.[1]

| Equilibrium Reaction | logK (at infinite dilution, T = 298 K) |

| Zn²⁺ + H₂O ⇌ ZnOH⁺ + H⁺ | -8.96 ± 0.05 |

| Zn²⁺ + 2H₂O ⇌ Zn(OH)₂ + 2H⁺ | -17.82 ± 0.08 |

| Zn²⁺ + 3H₂O ⇌ Zn(OH)₃⁻ + 3H⁺ | -28.05 ± 0.05 |

| Zn²⁺ + 4H₂O ⇌ Zn(OH)₄²⁻ + 4H⁺ | -40.41 ± 0.12 |

| 2Zn²⁺ + H₂O ⇌ Zn₂OH³⁺ + H⁺ | -7.9 ± 0.2 |

| ZnO(s) + 2H⁺ ⇌ Zn²⁺ + H₂O | 11.12 ± 0.05 |

| ε-Zn(OH)₂(s) + 2H⁺ ⇌ Zn²⁺ + 2H₂O | 11.38 ± 0.20 |

Experimental Protocols

To elucidate the mechanism and kinetics of the hydrolysis of this compound, in-situ monitoring of the reaction is essential. FTIR and NMR spectroscopy are powerful techniques for this purpose.

In-situ FTIR Spectroscopy for Kinetic Analysis

Objective: To monitor the disappearance of the reactant (this compound) and the appearance of the product (2-ethylhexanoic acid) by observing changes in their characteristic infrared absorption bands over time.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.

-

Reactant Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a non-aqueous solvent that is miscible with water, such as tetrahydrofuran, to control the initiation of the reaction). The concentration should be chosen to give a strong, but not saturating, signal for the carboxylate stretch.

-

Reaction Initiation: Place the ATR probe in the reactant solution and collect a background spectrum. Initiate the hydrolysis by adding a known amount of water to the solution with vigorous stirring to ensure homogeneity.

-

Data Acquisition: Immediately begin collecting FTIR spectra at regular time intervals. The frequency of data collection will depend on the reaction rate and should be rapid enough to capture the kinetic profile accurately.

-

Data Analysis:

-

Identify the characteristic absorption bands for the carboxylate group of this compound (typically around 1550-1650 cm⁻¹) and the carbonyl group of the resulting 2-ethylhexanoic acid (around 1700-1750 cm⁻¹).

-

Plot the absorbance of these characteristic peaks as a function of time.

-

Use the change in absorbance to determine the concentration of the reactant and product over time, assuming Beer-Lambert law is followed.

-

From the concentration versus time data, determine the reaction order and the rate constant (k).

-

NMR Spectroscopy for Mechanistic and Kinetic Studies

Objective: To identify and quantify the species present in the reaction mixture over time, providing insights into reaction intermediates and the overall kinetic profile.

Methodology:

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., THF-d₈) in an NMR tube.

-

Reaction Initiation: Add a precise amount of D₂O to the NMR tube to initiate the hydrolysis. The use of D₂O will minimize the solvent signal in the ¹H NMR spectrum.

-

Data Acquisition: Acquire ¹H NMR spectra at regular intervals. The use of a thermostated probe is crucial for kinetic studies to maintain a constant temperature.

-

Data Analysis:

-

Identify the proton signals corresponding to the 2-ethylhexanoate ligand in the zinc complex and the free 2-ethylhexanoic acid.

-

Integrate the respective signals to determine the relative concentrations of the reactant and product as a function of time.

-

Monitor for the appearance of new signals that might indicate the presence of reaction intermediates.

-

Use the concentration data to determine the reaction kinetics, similar to the FTIR analysis.

-

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications for materials science and catalysis. While a definitive, experimentally validated mechanism is not yet fully established, this guide provides a robust proposed mechanism based on established chemical principles. The detailed experimental protocols for in-situ FTIR and NMR spectroscopy offered herein provide a clear pathway for researchers to rigorously investigate this reaction. By applying these methods, the scientific community can work towards a more complete understanding of the kinetics and thermodynamics of zinc carboxylate hydrolysis, enabling more precise control over related chemical processes.

References

The Coordination Chemistry of Zinc Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element in biological systems, exhibits versatile coordination chemistry that is pivotal in the realms of materials science, catalysis, and pharmacology. The d¹⁰ electronic configuration of the Zn(II) ion precludes ligand field stabilization effects, resulting in a high degree of stereochemical flexibility. This allows for the formation of a diverse array of coordination complexes with varied geometries, including tetrahedral, square pyramidal, and octahedral arrangements.[1] Among the various ligands that coordinate with zinc, carboxylates are of particular significance due to their ability to adopt multiple binding modes, such as monodentate, bidentate (chelating and bridging), and more complex bridging fashions that can link multiple metal centers.[1][2][3] This adaptability gives rise to a rich structural landscape, from simple mononuclear complexes to intricate coordination polymers (CPs) and metal-organic frameworks (MOFs).[2][4]

This technical guide provides a comprehensive overview of the coordination chemistry of zinc carboxylates, with a focus on their synthesis, structural diversity, and characterization. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering detailed experimental protocols, quantitative structural and spectroscopic data, and visualizations of relevant biological pathways and experimental workflows.

Structural Diversity and Coordination Modes

The structural diversity of zinc carboxylate complexes is a direct consequence of the flexible coordination sphere of the Zn(II) ion and the versatile binding modes of the carboxylate functionality. The carboxylate group can bridge two, three, four, six, or even eight zinc ions, leading to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures.[2][3] This ability to form extended networks is the basis for the construction of CPs and MOFs with tunable porosity and high surface areas, making them promising materials for gas storage, catalysis, and drug delivery.[2][5][6]

A noteworthy structural motif in zinc carboxylate chemistry is the tetranuclear oxo-centered cluster, [Zn₄O(O₂CR)₆].[7][8][9] These clusters can act as secondary building units (SBUs) that are interconnected by organic linkers to form robust and porous frameworks, such as the iconic MOF-5.[7][8]

Table 1: Selected Crystal Structure Data for Zinc Carboxylate Complexes

| Compound | Crystal System | Space Group | Zn Coordination | Zn-O Bond Lengths (Å) | O-Zn-O Bond Angles (°) | Reference |

| [Zn(H₂cit)(H₂O)]n | Orthorhombic | P2₁2₁2₁ | Octahedral | 2.05 - 2.20 | 80.5 - 171.5 | [2][4][10] |

| [Zn₂(bz)₄(caf)₂]·2caf | Monoclinic | P2₁/c | Square Pyramidal | 1.98 - 2.18 | 89.6 - 173.2 | [7] |

| Zinc Formate Dihydrate | Monoclinic | C2/c | Octahedral | 2.06 - 2.18 | 87.9 - 180.0 | [11][12] |

| [Zn₂(BDC)₂(DABCO)] | Tetragonal | I4/mcm | Tetrahedral | 1.94 - 1.96 | 104.9 - 118.2 | [13][14] |

Note: This table presents a selection of data for illustrative purposes. Bond lengths and angles can vary depending on the specific crystal structure determination.

Spectroscopic and Thermal Characterization

The coordination environment of the carboxylate ligand in zinc complexes can be effectively probed using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The vibrational frequencies of the carboxylate group are sensitive to its coordination mode. The separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can provide valuable information. Generally, a larger Δν value is indicative of a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging mode.[15][16]

Table 2: Typical IR Stretching Frequencies for Carboxylate Coordination Modes in Zinc Complexes

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Reference |

| Ionic | ~1578 | ~1414 | ~164 | [16] |

| Monodentate | 1600 - 1650 | 1380 - 1420 | >200 | [15][16] |

| Bidentate Chelating | 1520 - 1560 | 1420 - 1480 | <150 | [15][16] |

| Bidentate Bridging | 1580 - 1620 | 1400 - 1440 | ~140-200 | [15][16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the organic ligand, while ⁶⁷Zn solid-state NMR can provide direct insight into the local environment of the zinc ion.[11][12]

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of zinc carboxylate complexes and to identify decomposition pathways, such as the loss of solvent molecules and the subsequent decomposition of the organic ligand.[3][5][17][18][19]

Table 3: Thermal Decomposition Data for Selected Zinc Carboxylates

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Product | Reference |

| Zinc Oxalate Dihydrate | Dehydration | 90 - 120 | ~18 | Anhydrous Zinc Oxalate | [17][18] |

| Decomposition | 380 - 450 | ~38 | ZnO | [17][18][19] | |

| Zinc Citrate (B86180) Hydrate | Dehydration | < 365 | ~24 (for 10 H₂O) | Anhydrous Zinc Citrate | [20] |

| Decomposition | 500 - 800 | ~40 | ZnO | [20] |

Experimental Protocols

Protocol 1: Synthesis of a Zinc Citrate Complex, [Zn(H₂cit)(H₂O)]n[2][10]

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

Citric acid

-

Deionized water

-

Ammonia (B1221849) solution (1:1)

-

Hydrochloric acid (dilute)

-

Ethanol (95%)

Procedure:

-

Prepare an aqueous solution of Zn(NO₃)₂·6H₂O and citric acid.

-

Adjust the pH of the solution to between 1.5 and 3.0.

-

Allow the solution to stand at room temperature for several days to facilitate crystallization.

-

Collect the resulting crystals by filtration and wash them with 95% ethanol.

-

To demonstrate pH-dependent interconversion, suspend the crystalline product in water and adjust the pH to 7.0 with a 1:1 ammonia solution until the solid dissolves completely.

-

Allow the resulting solution to stand at room temperature for three days to crystallize a different zinc citrate complex.

-

This second complex can be converted back to the initial product by adjusting the pH to 2.0 with dilute hydrochloric acid.

Protocol 2: Solvothermal Synthesis of a Zinc-Terephthalate MOF, [Zn₂(BDC)₂(DABCO)][13][14]

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

-

1,4-Benzenedicarboxylic acid (BDC)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a typical reaction, mix 0.132 g of Zn(OAc)₂·2H₂O (2 mmol), 0.1 g of BDC (2 mmol), and 0.035 g of DABCO (1 mmol) in 25 mL of DMF.

-

Transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 90 °C for a designated period (e.g., 24 hours).

-

After cooling to room temperature, collect the crystalline product by filtration.

-

Wash the product with fresh DMF.

-

Dry the product in a vacuum oven at 150 °C for 5 hours to remove residual solvent.

Protocol 3: Characterization by Single-Crystal X-ray Diffraction[21]

Methodology:

-

Select a suitable single crystal of the zinc carboxylate complex.

-

Mount the crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Applications in Drug Development and Biological Systems

The unique properties of zinc carboxylates, particularly their structural diversity and the biological significance of zinc, make them attractive candidates for applications in drug development. Zinc-based MOFs, with their high porosity and tunable pore sizes, are being extensively investigated as carriers for drug delivery.[5][6][21] The release of the encapsulated drug can often be triggered by changes in pH, which is a relevant mechanism for targeted delivery to specific cellular compartments or diseased tissues.[5][22]

Furthermore, zinc ions themselves are crucial signaling molecules in various biological processes, including neurotransmission and apoptosis (programmed cell death).[23][24][25][26][27][28][29][30][31] Understanding the coordination chemistry of zinc with endogenous carboxylate-containing biomolecules is essential for elucidating these signaling pathways and for designing therapeutic interventions that target zinc homeostasis.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the biological roles and applications of zinc carboxylates.

Caption: Experimental workflow for evaluating drug release from MOFs.

References

- 1. repository.alt.ac.uk [repository.alt.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of zinc(II) 4,4′-oxybis(benzoate) - 北京理工大学 [pure.bit.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Zn-67 Solid-State and Single-Crystal NMR Spectroscopy and X-ray Crystal Structure of Zinc Formate Dihydrate | Journal Article | PNNL [pnnl.gov]

- 13. nanomedicine-rj.com [nanomedicine-rj.com]

- 14. Synthesis of Zn2(BDC)2(DABCO) MOF by solution and solvothermal methods and evaluation of its anti-bacterial [nanomedicine-rj.com]

- 15. researchgate.net [researchgate.net]

- 16. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. libjournals.unca.edu [libjournals.unca.edu]

- 20. scienceasia.org [scienceasia.org]

- 21. researchgate.net [researchgate.net]

- 22. Benchmarking Zinc-Binding Site Predictors: A Comparative Analysis of Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Zinc in the central nervous system: From molecules to behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 24. royalsocietypublishing.org [royalsocietypublishing.org]

- 25. Multiple mechanisms of zinc-mediated inhibition for the apoptotic caspases -3, -6, -7, & -8 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The influence of zinc on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. THE FUNCTION AND REGULATION OF ZINC IN THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. What Are the Functions of Zinc in the Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Zinc Oxide (ZnO) Nanoparticles using Zinc 2-Ethylhexanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Zinc oxide (ZnO) nanoparticles are of significant interest in various fields, including biomedical applications, due to their unique physicochemical properties.[1] This document provides detailed protocols for the synthesis of ZnO nanoparticles using zinc 2-ethylhexanoate (B8288628) as a precursor. Zinc 2-ethylhexanoate is an effective, air-stable, and non-toxic precursor for the synthesis of ZnO nanoparticles.[2] The methods described herein are based on thermal decomposition and sol-gel techniques, yielding nanoparticles of controlled size and morphology.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol for ZnO nanoparticles using this compound.

| Parameter | Value | Reference |

| Precursor | Zinc(II) 2-ethylhexanoate (Zn(EH)₂) | [2] |

| Precursor Amount | 45 g (100.8 mmol) | [2] |

| Solvent/Surfactant | Diphenyl ether (DPE) | [2] |

| Solvent Volume | 80 mL | [2] |

| Capping Agent | Oleic Acid (OA) | [2] |

| Capping Agent Volume | 90 mL (503.97 mmol) | [2] |

| Reaction Temperature | 175°C | [2] |

| Atmosphere | Nitrogen (N₂) | [2] |

| Resulting NP Size | 5 - 8 nm | [2] |

Experimental Protocols

Protocol 1: Thermal Decomposition Method

This protocol details the synthesis of oleic acid-capped ZnO nanoparticles via the thermal decomposition of this compound.[2]

Materials:

-

Zinc(II) 2-ethylhexanoate (Zn(EH)₂)

-

Diphenyl ether (DPE)

-

Oleic Acid (OA)

-

250 mL three-neck flask

-

Condenser

-

Thermometer

-

Stirring apparatus

-

Nitrogen gas source

-

Hexane (B92381) or Tetrahydrofuran (THF) for dispersion

Procedure:

-

In a 250 mL three-neck flask equipped with a condenser, thermometer, and stirring apparatus, combine 45 g (100.8 mmol) of zinc(II) 2-ethylhexanoate, 80 mL of diphenyl ether, and 90 mL (503.97 mmol) of oleic acid.[2]

-

Stir the reaction mixture continuously.

-

Heat the mixture to 175°C under a nitrogen atmosphere.[2]

-

Maintain the reaction temperature and stirring for a specified duration to allow for the formation of ZnO nanoparticles. The reaction time can be varied to control nanoparticle size.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting oleic acid-capped ZnO nanoparticles can be dispersed in hexane or THF for long-term stability.[2]

Protocol 2: Sol-Gel Method

This protocol provides an alternative synthesis route using a sol-gel method.

Materials:

-

This compound

-

Tetramethyl ammonium (B1175870) hydroxide (B78521) (TMAH) solution

-

Suitable solvent (e.g., ethanol)

-

Stirring apparatus

-

Beakers

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Slowly add a solution of tetramethyl ammonium hydroxide (TMAH) to the this compound solution while stirring vigorously.[3]

-

Continue stirring for a set period to allow for the gelation process to complete.

-

The resulting gel contains the ZnO nanoparticles.

-

The nanoparticles can be collected by centrifugation and washed with a suitable solvent to remove any unreacted precursors or byproducts.

-

Dry the purified ZnO nanoparticles under vacuum or in a low-temperature oven.

Characterization of ZnO Nanoparticles

The synthesized ZnO nanoparticles can be characterized using various analytical techniques to determine their size, morphology, crystal structure, and optical properties.

-

X-ray Diffraction (XRD): To confirm the crystalline wurtzite structure of ZnO.[4][5]

-

High-Resolution Transmission Electron Microscopy (HRTEM): To visualize the size and morphology of the nanoparticles.[4]

-

Scanning Electron Microscopy (SEM): To study the surface morphology of the nanoparticles.[6]

-